molecular formula C9H10N2 B169860 4-methyl-1H-indol-5-amine CAS No. 196205-06-8

4-methyl-1H-indol-5-amine

Cat. No.: B169860
CAS No.: 196205-06-8
M. Wt: 146.19 g/mol
InChI Key: LLUMZCODEQVYRF-UHFFFAOYSA-N
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Description

4-Methyl-1H-indol-5-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indoles are known for their wide range of biological activities, making them crucial in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-indol-5-amine typically involves the modification of indole derivatives. One common method is the reaction of 4-methylindole with nitrous acid, followed by reduction to yield the desired amine. This process often requires careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. Catalysts and automated systems are often employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1H-indol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present.

    Substitution: Electrophilic substitution reactions are common, where the amine group can be replaced or modified by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various electrophiles and catalysts can be employed, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Methyl-1H-indol-5-amine has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex indole derivatives.

    Biology: The compound is used in studies related to cell signaling and enzyme interactions.

    Medicine: It has potential therapeutic applications, particularly in developing drugs targeting specific biological pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-1H-indol-5-amine involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. The exact pathways depend on the context of its use, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

    Indole: The parent compound, known for its wide range of biological activities.

    Tryptophan: An essential amino acid with an indole ring, important in protein synthesis.

    Serotonin: A neurotransmitter derived from tryptophan, with significant roles in mood regulation.

Uniqueness: 4-Methyl-1H-indol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for targeted applications in research and industry.

Biological Activity

4-Methyl-1H-indol-5-amine, with the molecular formula C₉H₁₀N₂, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a methyl group at the fourth position and an amine group at the fifth position of the indole ring, contributing to its unique reactivity and biological properties. The following sections provide a comprehensive overview of its biological activities, including antibacterial, anticancer, and neuropharmacological effects.

This compound is synthesized through various chemical reactions including oxidation, reduction, and substitution. Common reagents employed in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The compound serves as a building block for more complex indole derivatives, which are crucial in medicinal chemistry.

1. Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The compound's mechanism of action involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial survival.

2. Anticancer Activity

This compound has shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including HeLa cells. The compound's anticancer effects are attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.

Cell Line IC50 (μM)
HeLa5.08
MCF-76.25
A5497.40

The mechanism involves modulation of signaling pathways related to apoptosis and cell cycle regulation, particularly through the induction of reactive oxygen species (ROS) that lead to oxidative stress in cancer cells .

3. Neuropharmacological Effects

Studies have indicated that this compound acts as a selective antagonist of the 5-HT6 receptor, which is implicated in cognitive processes such as learning and memory. This interaction enhances the levels of neurotransmitters like glutamate and acetylcholine in the brain, suggesting potential applications in treating cognitive disorders.

Case Studies

A notable case study involved the evaluation of this compound's effects on neurodegenerative diseases. In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. These findings highlight its therapeutic potential in neurodegenerative conditions .

Properties

IUPAC Name

4-methyl-1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-7-4-5-11-9(7)3-2-8(6)10/h2-5,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUMZCODEQVYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572740
Record name 4-Methyl-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196205-06-8
Record name 4-Methyl-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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